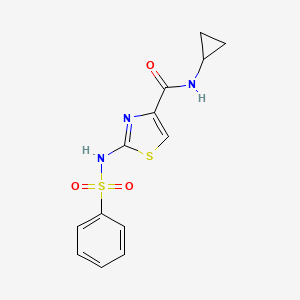

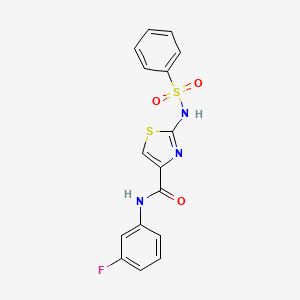

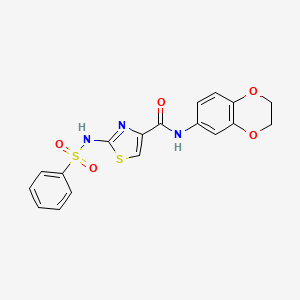

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves the creation of a thiazol-4-one scaffold . A compound known as 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via an intramolecular cyclization rearrangement reaction .Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Chemical Reactions Analysis

The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity .Wissenschaftliche Forschungsanwendungen

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide has been studied for its potential applications in scientific research due to its unique properties. It has been used in studies to investigate its biochemical and physiological effects. Additionally, this compound has been used as a model compound to study the effects of cyclopropyl sulfonamides on the activity of enzymes.

Wirkmechanismus

Target of Action

The primary target of N-cyclopropyl-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, is the Stimulator of Interferon Genes (STING) . STING plays critical roles in the cytoplasmic DNA-sensing pathway and in the induction of inflammatory response .

Mode of Action

This compound interacts with its target, STING, by inhibiting its signaling, which results in the suppression of immune-inflammatory cytokine levels in both human and murine cells . This interaction leads to a significant decrease in the inflammatory response, which is often implicated in numerous inflammatory and autoimmune diseases .

Result of Action

The compound’s action results in the significant inhibition of STING signaling, leading to the suppression of immune-inflammatory cytokine levels . This action effectively ameliorates immune-inflammatory cytokines upregulation, exhibiting enhanced efficacy in suppressing interferon-stimulated gene 15 (ISG15), a critical positive feedback regulator of STING .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide in laboratory experiments is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it has been found to have a wide range of effects on enzymes and transcription factors, making it useful for studying a variety of biological pathways. However, one of the limitations of using this compound in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on biological pathways.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide in scientific research. These include further studies to better understand its mechanism of action, studies to investigate its effects on other enzymes and transcription factors, and studies to investigate its potential applications in drug discovery. Additionally, this compound could be used in studies to investigate its potential therapeutic effects in a variety of diseases, such as cancer and inflammation.

Synthesemethoden

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide is synthesized using a two-step process. In the first step, a benzene sulfonamide is reacted with cyclopropyl bromide in the presence of a base to form a cyclopropyl sulfonamide. In the second step, the cyclopropyl sulfonamide is reacted with thiazole-4-carboxylic acid in the presence of a base to form this compound.

Eigenschaften

IUPAC Name |

2-(benzenesulfonamido)-N-cyclopropyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c17-12(14-9-6-7-9)11-8-20-13(15-11)16-21(18,19)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKNEOGVDULAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)

![N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6531184.png)

![10-methyl-3-(4-methylphenyl)-2-(thiophen-2-yl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6531196.png)

![2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531209.png)

![N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531227.png)

![2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531231.png)